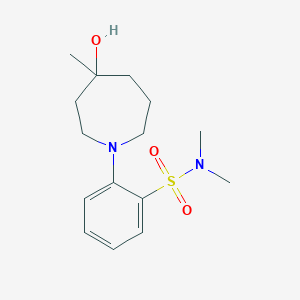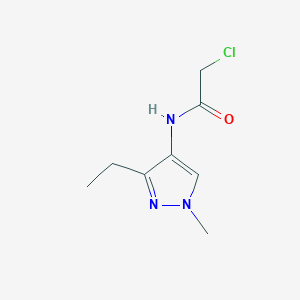
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, also known as DFEA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and can prevent the death of neurons in the brain.
Mécanisme D'action
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress. In the brain, this compound acts on the cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species, and increase the levels of antioxidants in the body. In the brain, this compound can enhance cognitive function and improve memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, its use can be limited by its toxicity and potential side effects.
Orientations Futures
There are several areas of future research for 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, including its potential use in combination with other drugs for cancer treatment, its effects on other neurological disorders such as Huntington's disease, and its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different medical conditions.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its role in the treatment of various medical conditions.
Méthodes De Synthèse
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can be synthesized through a multistep reaction process involving the reaction of 2-chloroethylamine hydrochloride with ethylene oxide, followed by the reaction of the resulting compound with 2,2-difluoroacetic anhydride. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF2NO2/c1-5(8)7(13)11(2-3-12)4-6(9)10/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRXJVRQAFLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCO)CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)

![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)